2,4-dichloro-N-(4'-nitrobiphenyl-4-yl)benzamide
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Overview
Description
2,4-DICHLORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is a complex organic compound that belongs to the class of substituted benzamides It is characterized by the presence of two chlorine atoms and a nitro group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE typically involves multiple steps, starting with the preparation of the biphenyl core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with a halogenated biphenyl under palladium catalysis . The nitro group can be introduced through nitration reactions using a mixture of nitric and sulfuric acids . The final step involves the formation of the benzamide by reacting the nitro-substituted biphenyl with 2,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reactions by providing better control over reaction conditions such as temperature and residence time .
Chemical Reactions Analysis
Types of Reactions
2,4-DICHLORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The biphenyl structure allows for further functionalization through coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, nitric acid, sulfuric acid, and reducing agents like hydrogen gas .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the chlorine atoms can introduce various functional groups.
Scientific Research Applications
2,4-DICHLORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-DICHLORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the biphenyl structure allows for π-π interactions with aromatic systems. These interactions can affect various biochemical pathways and molecular targets, making the compound useful for studying these processes .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobiphenyl: Similar biphenyl structure but lacks the nitro group.
2,4-Dichloronitrobenzene: Contains the nitro and chlorine substituents but lacks the biphenyl structure.
Uniqueness
2,4-DICHLORO-N-{4’-NITRO-[1,1’-BIPHENYL]-4-YL}BENZAMIDE is unique due to the combination of its biphenyl core, nitro group, and chlorine substituents. This unique structure imparts specific chemical properties and reactivity that are not found in simpler compounds .
Properties
Molecular Formula |
C19H12Cl2N2O3 |
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Molecular Weight |
387.2 g/mol |
IUPAC Name |
2,4-dichloro-N-[4-(4-nitrophenyl)phenyl]benzamide |
InChI |
InChI=1S/C19H12Cl2N2O3/c20-14-5-10-17(18(21)11-14)19(24)22-15-6-1-12(2-7-15)13-3-8-16(9-4-13)23(25)26/h1-11H,(H,22,24) |
InChI Key |
XATNHKCJLXNEAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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